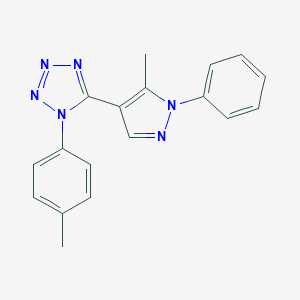
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has shown promising results in preclinical studies as a potential anti-inflammatory and analgesic drug.
Wirkmechanismus
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. The inhibition of this compound by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is selective, meaning that it does not affect the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects:
The inhibition of this compound by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole leads to a reduction in inflammation and pain. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its selectivity for 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which reduces the risk of side effects such as gastrointestinal bleeding and renal dysfunction. The compound also has a favorable safety profile, making it suitable for further development as a potential anti-inflammatory and analgesic drug. However, one of the limitations of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
For research could include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Further preclinical studies to investigate the efficacy and safety of the compound in different animal models of inflammation and pain.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
5. Investigation of the potential of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole as a potential treatment for other inflammatory disorders, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a promising compound that has shown significant anti-inflammatory and analgesic effects in preclinical studies. The compound inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole selectively, reducing the risk of side effects such as gastrointestinal bleeding and renal dysfunction. Future research could focus on optimizing the synthesis method, developing novel formulations, and investigating the efficacy and safety of the compound in different animal models and clinical trials.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole involves the reaction of 4-methylphenylhydrazine and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid with sodium azide in the presence of a catalyst. The reaction yields 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which is responsible for the production of prostaglandins, a group of signaling molecules that cause inflammation and pain. In preclinical studies, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has demonstrated significant anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammation.
Eigenschaften
Molekularformel |
C18H16N6 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-(5-methyl-1-phenylpyrazol-4-yl)tetrazole |
InChI |
InChI=1S/C18H16N6/c1-13-8-10-16(11-9-13)24-18(20-21-22-24)17-12-19-23(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
DDAFGCDPVBHUSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


